REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][N:4]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]1[CH:12]=[O:13].O.C([O-])([O-])=O.[K+].[K+]>CO>[OH:13][CH2:12][C:5]1[N:4]([CH3:3])[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1[N+](=O)[O-])C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for a further 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
EXTRACTION
|
Details
|
Extraction with EtOAc
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N(C(=CC1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |